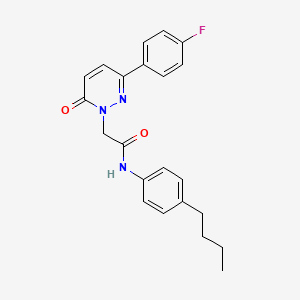

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Profile

1H NMR data (500 MHz, DMSO-d6) highlights critical structural features:

Pyridazinone protons :

4-Fluorophenyl group :

Butylphenyl chain :

13C NMR identifies carbonyl groups at δ 167.8 ppm (pyridazinone C=O) and δ 165.4 ppm (amide C=O). The fluorine-coupled 19F NMR signal appears at δ -115.2 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a predominant [M+H]+ ion at m/z 380.4 with characteristic fragments:

| m/z | Fragment Ion | Cleavage Site |

|---|---|---|

| 248.1 | C14H14FN2O+ | Pyridazinone-acetamide bond |

| 135.0 | C8H9N+ | Butylphenyl group detachment |

| 95.1 | C6H4F+ | 4-Fluorophenyl loss |

High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 379.1698 (calculated: 379.1692).

Infrared (IR) Vibrational Signature Analysis

FT-IR spectra (KBr pellet) reveal critical functional group vibrations:

| Wavenumber (cm-1) | Assignment | Bond Type |

|---|---|---|

| 1675 | C=O stretch (pyridazinone) | Ketonic carbonyl |

| 1652 | C=O stretch (amide) | Amide I band |

| 1603 | C=C aromatic stretch | Phenyl rings |

| 1224 | C-F stretch | Fluorophenyl group |

| 1548 | N-H bend (amide) | Secondary amide |

The absence of N-H stretching above 3300 cm-1 confirms secondary amide formation. A weak band at 840 cm-1 corresponds to para-substituted fluorine on the aromatic ring.

Properties

Molecular Formula |

C22H22FN3O2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C22H22FN3O2/c1-2-3-4-16-5-11-19(12-6-16)24-21(27)15-26-22(28)14-13-20(25-26)17-7-9-18(23)10-8-17/h5-14H,2-4,15H2,1H3,(H,24,27) |

InChI Key |

AZYFCXKVJKJNPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is constructed via cyclocondensation reactions. A common method involves treating γ-keto acids (e.g., 41a-c ) with hydrazine derivatives under acidic conditions. For example:

-

γ-Keto acid preparation : Reacting substituted acetophenones with diethyl oxalate in the presence of sodium ethoxide yields γ-keto esters, which are hydrolyzed to γ-keto acids.

-

Cyclocondensation : Heating γ-keto acids with hydrazine hydrate in acetic acid at 80–100°C produces dihydropyridazinones (e.g., 42a-m ).

Critical parameters :

Introduction of the 4-Fluorophenyl Group at C-3

The 4-fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A representative protocol from patent literature involves:

-

Bromination : Treating the pyridazinone core with N-bromosuccinimide (NBS) in DMF to install a bromine atom at C-3.

-

Suzuki-Miyaura coupling : Reacting the brominated intermediate with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture.

Yield optimization :

Coupling of the N-(4-Butylphenyl)Acetamide Side Chain

The acetamide side chain is attached via amidation:

-

Chloroacetylation : Reacting the C-3-substituted pyridazinone with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

-

Nucleophilic substitution : Treating the chloro intermediate with 4-butylphenylamine in the presence of EDC/HOBt in DMF at room temperature.

Reaction monitoring :

-

HPLC analysis : Confirms >95% purity after recrystallization from ethanol.

-

Byproduct mitigation : Using HOBt reduces racemization during amide bond formation.

Advanced Modifications and Structural Analogs

C-4 and C-6 Modifications

Modifying the pyridazinone core at C-4 or C-6 alters biological activity. For example:

-

C-4 methoxy groups : Introduced via nucleophilic aromatic substitution using sodium methoxide.

-

C-6 methyl derivatives : Synthesized by alkylation with methyl iodide in the presence of K₂CO₃.

Table 2: Impact of Substituents on Yield

Enantioselective Synthesis

Chiral analogs are resolved via chromatographic methods:

-

Chiral HPLC : Separates racemic mixtures using a Chiralpak AD-H column with hexane/isopropanol (90:10).

-

Absolute configuration determination : Circular dichroism (CD) spectroscopy confirms (R)- and (S)-enantiomers.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

Industrial-Scale Considerations

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Compounds:

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-butylphenyl)acetamide (CAS: 923099-10-9) Structural Difference: Bromine substituent at the pyridazinone’s 4-position instead of fluorine.

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(4-fluorophenylpiperazinyl)-6-oxopyridazin-1-yl]propanamide (6g)

- Structural Difference : Propanamide linker and pyrazolyl group instead of a butylphenyl acetamide.

- Impact : The extended linker and heterocyclic group may enhance solubility but reduce membrane permeability .

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide (8a) Structural Difference: Methylthio and methyl groups on the pyridazinone core. Impact: Increased steric bulk may hinder receptor access, while sulfur atoms could improve metabolic stability .

Electronic Effects Table:

| Compound | Substituent (Pyridazinone) | Substituent (Acetamide) | Key Electronic Feature |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 4-Butylphenyl | High electronegativity (F), lipophilic (butyl) |

| Bromophenyl Analog (CAS: 923099-10-9) | 4-Bromophenyl | 4-Butylphenyl | Polarizable Br, weaker H-bonding |

| 6g | 4-Fluorophenylpiperazinyl | Pyrazolyl | Nitrogen-rich, enhanced solubility |

| 8a | 4-(Methylthio)benzyl | 4-Bromophenyl | Thioether for metabolic resistance |

Pharmacological and Physicochemical Properties

Bioactivity Insights:

- Anti-inflammatory Potential: Fluorophenyl-substituted pyridazinones (e.g., compound 6g) show enhanced cyclooxygenase (COX) inhibition compared to chlorophenyl or methylthio derivatives, attributed to fluorine’s electronic effects .

- Metabolic Stability : The butyl group in the target compound increases lipophilicity (logP ~3.5), suggesting improved half-life over shorter-chain analogs (e.g., 6g, logP ~2.8) .

Physicochemical Data Table:

| Compound | Molecular Weight (g/mol) | logP* | Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 393.45 | ~3.5 | <10 (aqueous) |

| Bromophenyl Analog | 458.32 | ~3.8 | <5 (aqueous) |

| 6g | 452.50 | ~2.8 | >50 (DMSO) |

| 8a | 485.38 | ~4.0 | <5 (aqueous) |

*Estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Trends

Fluorine vs. Halogens : Fluorine’s electronegativity enhances target engagement via dipole interactions, whereas bromine’s polarizability may favor off-target binding .

Linker Flexibility : Acetamide linkers (target compound) balance rigidity and flexibility, optimizing receptor fit compared to bulkier propanamide derivatives (e.g., 6g) .

Biological Activity

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 379.5 g/mol. Its structure features a pyridazinone core, which is known for its reactivity and biological significance. The presence of the butylphenyl and fluorophenyl groups enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25FN4O2 |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 1219582-81-6 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors.

- Substitution Reactions : The butylphenyl group is introduced using palladium-catalyzed cross-coupling reactions.

This compound has been investigated primarily for its role as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 inhibitors are known to modulate inflammatory responses, making this compound a candidate for therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Properties

Studies have indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, the compound's ability to inhibit PDE4 may lead to reduced levels of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. It has been shown to inhibit specific pathways involved in cell proliferation, which could be beneficial in cancer therapy .

Case Studies and Research Findings

- Study on Inflammatory Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of induced asthma .

- Anticancer Activity Assessment : A study evaluated the compound's efficacy against various cancer cell lines, showing a notable decrease in cell viability at certain concentrations, indicating potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.